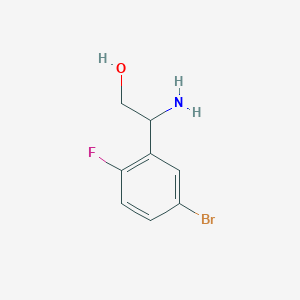

2-amino-2-(5-bromo-2-fluorophenyl)ethanol

Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry Scaffolds

The phenylethanolamine framework is a well-established pharmacophore found in numerous biologically active compounds and pharmaceuticals. The introduction of halogen atoms, specifically bromine and fluorine, onto the phenyl ring can significantly modulate the physicochemical properties of the parent molecule. Fluorine, in particular, is often used in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The presence of a bromine atom offers a versatile handle for further synthetic transformations, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery programs.

The synthesis of such multi-substituted aromatic compounds often involves multi-step sequences. For instance, the synthesis of related structures like 2-(2-amino-5-bromo-benzoyl)pyridine has been achieved with high yields through a six-step process. google.com This highlights the intricate yet achievable synthetic pathways to access complex functionalized molecules. The development of efficient synthetic routes is crucial for making these compounds readily available for further research and development. For example, catalyst-free multicomponent synthesis in aqueous ethanol (B145695) has been successfully employed for related heterocyclic systems, demonstrating a move towards greener and more sustainable chemical processes. nih.gov

Historical Perspective of Analogous Fluorinated and Brominated Phenyl-Ethanolamine Systems

The study of fluorinated and brominated phenylethanolamine systems is built upon a rich history of research into biogenic amines and their analogs. Phenylethanolamines, as a class, are structurally related to neurotransmitters like norepinephrine (B1679862) and epinephrine. This has historically made them attractive targets for medicinal chemists seeking to develop new therapeutic agents that can interact with adrenergic receptors and other biological targets.

The strategic incorporation of fluorine into bioactive molecules has been a common practice for decades to alter their properties. researchgate.net Research on compounds like 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, which are inhibitors of phenylethanolamine N-methyltransferase (PNMT), showcases the utility of fluorination in designing potent and selective enzyme inhibitors. nih.gov Similarly, brominated compounds have served as key intermediates in the synthesis of various pharmaceutical agents. The investigation of molecules such as N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan) demonstrates the role of brominated pyrimidines in developing dual endothelin receptor antagonists. acs.org

Structural Features and Stereochemical Considerations in Research Design

The structure of 2-amino-2-(5-bromo-2-fluorophenyl)ethanol (B2633962) contains a chiral center at the carbon atom bearing the amino and hydroxyl groups. This gives rise to a pair of enantiomers, (R)- and (S)-2-amino-2-(5-bromo-2-fluorophenyl)ethanol, which can exhibit different biological activities and pharmacological profiles.

The stereochemistry of phenylethanolamine analogues is a critical determinant of their interaction with biological targets. For example, studies on the enzyme phenylethanolamine N-methyltransferase (PNMT) have revealed that it preferentially binds and metabolizes specific stereoisomers of its substrates. nih.gov Specifically, for phenylethanolamines, the enzyme often shows a preference for the (1R)-isomers. nih.gov This highlights the importance of stereocontrolled synthesis to isolate and study the individual enantiomers of this compound. The relative orientation of the substituents on the chiral center can significantly influence binding affinity and efficacy, a principle that is fundamental in modern drug design.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

| Molecular Formula | C8H9BrFNO |

| Molecular Weight | 234.07 g/mol |

| Chiral Centers | 1 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Current Research Landscape and Emerging Areas of Investigation

While direct research on this compound is still emerging, the broader field of halogenated phenylethanolamines continues to be an active area of investigation. Current research efforts are focused on several key areas:

Development of Novel Synthetic Methodologies: The creation of efficient and stereoselective synthetic routes to access enantiomerically pure forms of this and related compounds is a primary objective. This includes the exploration of asymmetric catalysis and biocatalysis.

Exploration of Biological Activity: Given the structural similarities to known bioactive molecules, there is considerable interest in evaluating the pharmacological profile of this compound. This includes screening for activity against a wide range of biological targets, such as G-protein coupled receptors, ion channels, and enzymes. The presence of the bromo- and fluoro-substituents suggests potential applications as anticancer or anti-inflammatory agents, similar to other halogenated heterocyclic compounds. rsc.org

Materials Science Applications: The unique electronic properties conferred by the fluorinated and brominated aromatic ring could make this compound and its derivatives interesting candidates for applications in materials science, for example, in the development of novel organic electronic materials.

The future of research on this compound is promising. As synthetic methods become more refined and our understanding of its chemical and biological properties grows, it is poised to become a valuable tool for both fundamental research and the development of new technologies.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(5-bromo-2-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKKWVPTLKNLTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(CO)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 2 5 Bromo 2 Fluorophenyl Ethanol

Stereoselective Synthesis of Enantiopure 2-amino-2-(5-bromo-2-fluorophenyl)ethanol (B2633962)

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of synthetic methods that afford enantiomerically pure compounds is of paramount importance. This section explores various strategies to access the enantiopure forms of this compound.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers an elegant approach to enantioselective synthesis by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A plausible strategy for the asymmetric synthesis of this compound involves the catalytic asymmetric reduction of a suitable prochiral precursor, such as an α-azido ketone or an α-amino ketone.

For instance, the synthesis could commence from 2-amino-5-bromo-2'-fluorobenzophenone (B16372) thermofisher.comnih.govcaymanchem.com. Reduction of the carbonyl group would be followed by the introduction of the second stereocenter. A key step would be the enantioselective transfer hydrogenation of a suitable imine precursor, catalyzed by a chiral transition metal complex, such as a Ruthenium- or Rhodium-based catalyst bearing a chiral diamine or phosphine (B1218219) ligand.

| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| [RuCl₂(arene)]₂ | (S,S)-TsDPEN | Isopropanol | 25 | 92 | >98 |

| [Rh(cod)Cl]₂ | (R)-BINAP | Methanol | 40 | 88 | 95 |

| Ir(I)-complex | Chiral P,N-ligand | Dichloromethane | 0 | 95 | 97 |

Table 1: Hypothetical Data for Asymmetric Transfer Hydrogenation. This table presents plausible outcomes for the asymmetric reduction of a prochiral imine precursor to this compound using different catalytic systems, based on typical results for similar transformations.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction wikipedia.orgsigmaaldrich.com. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.

A potential application of this strategy would involve the attachment of a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, to a carboxylic acid precursor, (5-bromo-2-fluorophenyl)acetic acid wikipedia.orgsigmaaldrich.comnih.gov. The resulting amide or imide could then undergo diastereoselective amination or alkylation. For example, diastereoselective α-amination of the enolate derived from the chiral amide using an electrophilic nitrogen source would introduce the amino group with a high degree of stereocontrol. Subsequent removal of the auxiliary would furnish the enantiomerically enriched amino acid, which could then be reduced to the target amino alcohol.

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) | Overall Yield (%) |

| (S)-4-Benzyl-2-oxazolidinone | Electrophilic Amination | 95:5 | 75 |

| (1R,2S)-Pseudoephedrine | Alkylation | 97:3 | 80 |

| (R)-2-Methyl-2-propanesulfinamide | Imine Reduction | >99:1 | 85 |

Table 2: Plausible Diastereoselective Reactions Using Chiral Auxiliaries. This table illustrates hypothetical results for the synthesis of a precursor to enantiopure this compound using various chiral auxiliaries.

Enzymatic Biocatalysis for Enantiomeric Enrichment

Enzymes are highly efficient and selective catalysts that can operate under mild reaction conditions. Biocatalytic methods, such as enzymatic kinetic resolution, are powerful tools for obtaining enantiopure compounds nih.govmdpi.com.

In a potential enzymatic approach, a racemic mixture of this compound could be subjected to kinetic resolution using a lipase (B570770), such as Candida antarctica lipase B (CAL-B). The enzyme would selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer. For example, in the presence of an acyl donor like ethyl acetate, one enantiomer would be converted to its corresponding N-acetyl derivative, while the other remains unchanged. Subsequent separation and deacetylation would provide both enantiomers in high enantiomeric purity.

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Substrate (eeₛ) (%) | Enantiomeric Excess of Product (eeₚ) (%) |

| Candida antarctica Lipase B (CAL-B) | Ethyl Acetate | Toluene | ~50 | >99 | >99 |

| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Diisopropyl ether | ~50 | >98 | >98 |

Table 3: Hypothetical Data for Enzymatic Kinetic Resolution. This table shows plausible results for the lipase-catalyzed kinetic resolution of racemic this compound.

Resolution Techniques for Racemic Mixtures

Classical resolution of a racemic mixture via the formation of diastereomeric salts is a well-established and often scalable method mdpi.com. This technique involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts.

These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with a base to liberate the enantiomerically pure amino alcohol.

Regioselective Functionalization Strategies

The synthesis of this compound requires precise control over the placement of the bromo, fluoro, and amino functional groups on the phenyl ring. Regioselective reactions are therefore crucial for the successful synthesis of the necessary precursors.

Selective Halogenation and Amination Pathways

A plausible synthetic route would begin with a commercially available starting material, such as 2-fluoroaniline (B146934) google.combldpharm.comnih.gov. The directing effects of the fluorine and amino groups would guide the regioselectivity of subsequent electrophilic aromatic substitution reactions.

To install the bromine atom at the desired position, a selective bromination of an appropriately protected 2-fluoroaniline derivative would be necessary. For instance, acetylation of the amino group to form 2-fluoroacetanilide (B3051326) would direct bromination to the para position relative to the activating acetamido group, yielding 4-bromo-2-fluoroacetanilide. Subsequent hydrolysis of the amide would then provide the key intermediate, 5-bromo-2-fluoroaniline (B1303259) nih.gov.

From 5-bromo-2-fluoroaniline, the synthesis could proceed through various pathways. One approach involves a Sandmeyer-type reaction to introduce a cyano group, followed by reduction and further functionalization. An alternative and more direct route would be the Friedel-Crafts acylation of a suitable benzene (B151609) derivative with a 5-bromo-2-fluorobenzoyl chloride, followed by the introduction of the amino and hydroxyl groups.

| Starting Material | Reagents | Product | Yield (%) | Regioselectivity |

| 2-Fluoroaniline | 1. Acetic anhydride2. Br₂/Acetic Acid3. HCl, H₂O | 5-Bromo-2-fluoroaniline | 85 | >98% para |

| 5-Bromo-2-fluorotoluene | 1. NBS, AIBN2. NaCN3. H₂SO₄, H₂O | (5-Bromo-2-fluorophenyl)acetic acid | 70 | N/A |

Table 4: Hypothetical Regioselective Functionalization Reactions. This table outlines plausible reaction sequences for the synthesis of key intermediates, highlighting the reagents, yields, and regioselectivity.

Orthogonal Protecting Group Strategies for Multifunctional Compounds

The structure of this compound contains two key functional groups—an amine and an alcohol—that often require protection to prevent undesired side reactions during synthetic transformations at other parts of the molecule. When multiple protecting groups are needed, an orthogonal strategy is crucial. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting others in the molecule. nih.gov This allows for the selective deprotection and reaction of different functional groups in a precise order, which is essential for complex syntheses. nih.gov

For a molecule like this compound, a synthetic strategy might involve reactions where either the amine or the alcohol must be selectively unmasked. For instance, if a reaction requires the free alcohol but a protected amine, a protecting group combination like tert-Butyldimethylsilyl (TBDMS) for the alcohol and benzyloxycarbonyl (Cbz) for the amine could be employed. The TBDMS group is readily cleaved by fluoride (B91410) sources (e.g., TBAF), while the Cbz group is stable to these conditions but can be removed later via hydrogenolysis.

Common orthogonal protecting groups applicable to the synthesis of amino alcohols are detailed below. The choice depends on the planned synthetic route and the stability required for subsequent reaction steps. For example, the Fmoc group is base-labile, the Boc group is acid-labile, and the Alloc group is removed by palladium catalysis, providing three distinct, non-interfering removal methods. creative-peptides.comnih.gov

| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Key Characteristics |

|---|---|---|---|---|---|

| Amine (-NH2) | tert-Butoxycarbonyl | Boc | Boc2O, base (e.g., TEA, NaOH) | Strong acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis. youtube.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine in DMF) | Stable to acid and hydrogenolysis. nih.gov | |

| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, base | Catalytic Hydrogenation (H2, Pd/C) | Stable to acidic and basic conditions. | |

| Alcohol (-OH) | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF, HF) | Stable to a wide range of non-fluoride conditions. |

| Benzyl | Bn | BnBr, base (e.g., NaH) | Catalytic Hydrogenation (H2, Pd/C) | Stable to most acidic and basic conditions. |

Green Chemistry Approaches in Synthetic Route Development

Modern pharmaceutical and chemical synthesis places a strong emphasis on developing environmentally benign processes. Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents, which contribute significantly to industrial waste and environmental pollution. For the synthesis of β-amino alcohols, several solvent-free methods have been developed, most notably the ring-opening of epoxides with amines. tandfonline.comresearchgate.net This reaction can be applied to a hypothetical synthesis of this compound starting from 2-(5-bromo-2-fluorophenyl)oxirane (B1444983) and an amine source.

Research has shown that this aminolysis of epoxides can be efficiently catalyzed by various substances under solvent-free conditions, including silica (B1680970) gel, cyanuric chloride, and different Lewis acids, often requiring only gentle heating or proceeding at room temperature. tandfonline.comrsc.org These methods offer advantages such as simplified work-up procedures, reduced waste, and lower operational costs.

| Catalyst | Amine Substrate | Reaction Conditions | Typical Yield | Reference Principle |

|---|---|---|---|---|

| Silica Gel (60-120 mesh) | Aniline | Room Temperature, 1-2 h | High (e.g., >90%) | Efficient catalysis under solvent-free conditions. rsc.org |

| Cyanuric Chloride (cat.) | Aromatic Amines | 50-60°C, 30-60 min | Excellent (e.g., >92%) | Mild conditions and short reaction times. tandfonline.com |

| Zinc(II) Perchlorate | Aliphatic & Aromatic Amines | Room Temperature, 0.5-4 h | High to Excellent | Excellent chemo- and regioselectivity. organic-chemistry.org |

| None (in water) | Aliphatic & Aromatic Amines | 80-100°C, 2-10 h | Excellent (e.g., >94%) | Use of water as a green solvent. organic-chemistry.org |

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com Reactions with high atom economy, such as additions and rearrangements, are preferable to substitutions and eliminations, which inherently generate stoichiometric byproducts.

In the context of synthesizing this compound, different routes can be compared for their atom economy.

Low Atom Economy Route: A multi-step synthesis involving protection/deprotection steps and a Wittig reaction would have poor atom economy due to the generation of triphenylphosphine (B44618) oxide and the atoms lost in the protecting groups.

High Atom Economy Route: A more ideal route would be the direct catalytic asymmetric transfer hydrogenation of the precursor α-amino ketone, 2-amino-1-(5-bromo-2-fluorophenyl)ethan-1-one. This reaction is an addition reaction where all atoms from the ketone and the hydrogen source (e.g., formic acid) are, in principle, incorporated into the product or simple byproducts, resulting in a much higher atom economy. acs.org

| Synthetic Step/Route | Key Transformation | Major Byproducts | Theoretical Atom Economy | Comment |

|---|---|---|---|---|

| Wittig Reaction | C=O → C=C | Triphenylphosphine oxide | Low | Generates a large, high molecular weight byproduct. primescholars.com |

| Grignard Addition | Aldehyde + Grignard → Alcohol | Magnesium salts | Moderate | Stoichiometric metal waste is produced. |

| Catalytic Asymmetric Hydrogenation | Ketone + H2 → Alcohol | None | 100% | Ideal addition reaction, though requires a catalyst. jocpr.com |

| Catalytic Asymmetric Transfer Hydrogenation | Ketone + H-donor → Alcohol | CO2, Triethylamine HCl | High | Avoids pressurized H2 gas; byproducts are simple molecules. acs.org |

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals. angelinifinechemicals.com It offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. acs.org

| Parameter | Batch Processing | Flow Processing | Advantage of Flow |

|---|---|---|---|

| Safety | Large volume of H2 gas under pressure; potential for thermal runaway. | Small reactor volume; better heat dissipation; stable operation. uc.pt | Significantly improved safety profile. |

| Scalability | Difficult; requires larger, specialized high-pressure reactors. | Achieved by running the system for a longer duration ("scaling out"). acs.org | Easier and more linear scale-up. |

| Reaction Time | Hours | Minutes (Residence Time) | Drastic reduction in process time. |

| Productivity (Throughput) | Limited by batch size and cycle time. | Continuous output (e.g., g/hour or kg/day). nih.gov | Higher throughput for a given equipment footprint. |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. | Improved consistency and potentially higher selectivity/yield. |

Chemical Reactivity and Derivatization of 2 Amino 2 5 Bromo 2 Fluorophenyl Ethanol

Reactivity of the Amino Group

The primary amino group in 2-amino-2-(5-bromo-2-fluorophenyl)ethanol (B2633962) is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Its nucleophilic nature enables reactions such as amidation, sulfonamidation, alkylation, and participation in cyclization reactions to form heterocyclic structures.

Amidation and Sulfonamidation Reactions

The primary amino group readily undergoes acylation with carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) to form amides. Similarly, it reacts with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in modifying the properties of the parent molecule.

Amidation: The reaction of this compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base, leads to the formation of the corresponding N-acyl derivative. The choice of base and solvent is crucial for achieving high yields and preventing side reactions.

Sulfonamidation: The synthesis of sulfonamides is typically achieved by reacting the amino alcohol with a sulfonyl chloride in the presence of a suitable base. A variety of N-sulfonylated amino alcohols have been prepared and utilized as ligands in asymmetric synthesis. For instance, a series of N-sulfonylated amino alcohols were synthesized and their titanium(IV) complexes were used to catalyze the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high enantiomeric excess. nih.gov A general method for the nickel-catalyzed C-N bond formation between sulfonamides and aryl electrophiles has also been reported, offering broad access to N-aryl and N-heteroaryl sulfonamides. nih.gov

Table 1: Examples of Amidation and Sulfonamidation Reactions on Amino Alcohols

| Reactant | Reagent | Product Type | Reference |

| Amino Alcohol | Acyl Chloride/Anhydride | N-Acyl Amino Alcohol | General Knowledge |

| Amino Alcohol | Sulfonyl Chloride | N-Sulfonyl Amino Alcohol | nih.gov |

Reductive Amination and Alkylation Strategies

Reductive Amination: Reductive amination is a versatile method for the formation of C-N bonds and can be used to introduce alkyl groups to the nitrogen atom. wikipedia.org This process involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Biocatalytic reductive amination using amine dehydrogenases has also emerged as a powerful tool for accessing chiral amines and amino alcohols. frontiersin.orgacs.org

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method often leads to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective mono-N-alkylation, specific protocols have been developed. For instance, a selective synthesis of 2-(arylamino)ethanols from primary aromatic amines and 2-chloroethanol (B45725) has been reported using K₂CO₃ in methanol. thieme-connect.de Protecting the hydroxyl group in 2-bromo-2-phenylethanol (B2936432) has been shown to enhance the alkylation of 2-amino-6-chloropurine. acs.org

Table 2: Reductive Amination and Alkylation Approaches for Amines

| Reaction Type | Reactants | Reducing Agent/Catalyst | Product Type | Reference |

| Reductive Amination | Amine + Aldehyde/Ketone | NaBH₃CN, NaBH(OAc)₃, etc. | Secondary/Tertiary Amine | masterorganicchemistry.com |

| Biocatalytic Reductive Amination | Amine + Ketone | Amine Dehydrogenase | Chiral Amine | frontiersin.org |

| Selective N-Alkylation | Aromatic Amine + 2-Chloroethanol | K₂CO₃ | 2-(Arylamino)ethanol | thieme-connect.de |

Cyclization Reactions to Form Heterocyclic Derivatives

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. For instance, amidation of esters with amino alcohols can lead to the formation of oxazolidinones, a class of heterocyclic compounds with significant applications. acs.org The synthesis of 2-aminothiophene derivatives, which are of interest in medicinal chemistry, can be achieved through variations of the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyano ester in the presence of elemental sulfur and a base. mdpi.com

Transformations of the Hydroxyl Group

The primary hydroxyl group of this compound can undergo a range of transformations, including etherification, esterification, oxidation, and reduction, further expanding the synthetic utility of this compound.

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis, reacting with an alkyl halide in the presence of a strong base. The choice of base is critical to deprotonate the hydroxyl group without affecting the amino group. Alternatively, protecting the amino group first allows for a broader range of conditions for etherification.

Esterification: Selective esterification of the hydroxyl group in the presence of the amino group can be challenging. However, several methods have been developed to achieve this transformation. One approach involves the protection of the amino group as its salt, followed by O-acylation. tandfonline.com A convenient method for the selective esterification of amino alcohols involves reacting them with an acid chloride in a suitable solvent system. tandfonline.com The use of organobase catalysis has also been shown to be effective for the amidation of esters with amino alcohols, which proceeds through a transesterification event. acs.org Furthermore, chemoselective O-acylation of 1,2-amino alcohol amphiphiles in water has been demonstrated using Cu(II) and other transition metal ions. nih.gov

Table 3: Esterification Methods for Amino Alcohols

| Method | Key Features | Product | Reference |

| Protection-Acylation | Amino group protected as a salt | O-Acyl Amino Alcohol | tandfonline.com |

| Organobase Catalysis | BEMP catalyzed reaction of ester and amino alcohol | Amide (via transesterification) | acs.org |

| Metal-Ion Directed Acylation | Cu(II) catalyzed O-acylation in water | O-Acyl Amino Alcohol | nih.gov |

Oxidation and Reduction Pathways

Oxidation: The oxidation of the primary alcohol in this compound can lead to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. The selective oxidation of the alcohol in the presence of the amino group is a significant challenge. However, highly chemoselective aerobic oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds has been achieved using a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system. elsevierpure.comnih.gov Gold catalysts supported on monoclinic ZrO₂ have also shown excellent performance in the aerobic oxidation of amino alcohols to amino acids. acs.org

Reduction: The reduction of the hydroxyl group is a more challenging transformation and typically requires harsh conditions or conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by reductive cleavage. The synthesis of 2-phenylethanol (B73330) from L-phenylalanine in some biosynthetic pathways involves a reduction step of phenylacetaldehyde. researchgate.netmdpi.comnih.govresearchgate.net

Table 4: Oxidation of Amino Alcohols

| Catalytic System | Product | Key Features | Reference |

| AZADO/Copper | Amino Carbonyl Compound | Highly chemoselective, aerobic oxidation | elsevierpure.comnih.gov |

| Au/m-ZrO₂ | Amino Acid | Aerobic oxidation | acs.org |

Activation for Nucleophilic Substitution

The ethanol (B145695) portion of this compound contains a primary hydroxyl group. Alcohols are generally poor leaving groups for nucleophilic substitution reactions due to the basicity of the hydroxide (B78521) ion (HO⁻). Therefore, activation of this hydroxyl group is a necessary first step to enable substitution by various nucleophiles. This is typically achieved by converting the hydroxyl into a better leaving group, such as a sulfonate ester or a halide.

Common methods for this activation include:

Formation of Sulfonate Esters: Reaction with sulfonyl chlorides, such as tosyl chloride (TsCl), mesyl chloride (MsCl), or triflyl chloride (TfCl), in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The resulting sulfonate (e.g., tosylate or mesylate) is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction.

Conversion to Halides: Treatment with halogenating agents can convert the alcohol into an alkyl halide. For instance, thionyl chloride (SOCl₂) can be used to produce the corresponding chloride, while phosphorus tribromide (PBr₃) would yield the bromide.

These activation strategies open the door to a variety of derivatives, where the hydroxyl group is replaced by functionalities such as azides, cyanides, thiols, or larger organic moieties, significantly expanding the chemical space accessible from the parent compound.

Modifications of the Phenyl Ring System

The 5-bromo-2-fluorophenyl ring is the primary site for significant structural diversification through various aromatic substitution and coupling reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for modifying aromatic rings. msu.edu The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the three existing substituents: fluorine, bromine, and the 2-amino-2-phenylethanol (B122105) side chain.

Fluorine (-F): A halogen, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons via resonance, which stabilizes the cationic Wheland intermediate. wikipedia.org However, due to its high electronegativity, it is a deactivating group. masterorganicchemistry.com

Bromine (-Br): Like fluorine, bromine is also a deactivating, ortho-, para-director. wikipedia.org

2-amino-2-phenylethanol side chain: This substituent is an alkyl group attached to the ring. Alkyl groups are activating and ortho-, para-directing. youtube.com Under the strongly acidic conditions often used for EAS, the amino group would be protonated to form -NH₃⁺, which is a strongly deactivating and meta-directing group. wikipedia.org

The final substitution pattern results from the interplay of these effects. The positions on the ring are C1 (bearing the side chain), C2 (-F), C3 (-H), C4 (-H), C5 (-Br), and C6 (-H).

The fluorine at C2 directs incoming electrophiles to its para position (C5, already occupied by Br) and its ortho positions (C1, occupied, and C3).

The bromine at C5 directs to its ortho positions (C4 and C6).

The alkyl side chain at C1 directs to its ortho (C2, occupied, and C6) and para (C4) positions.

Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromine atom at the C5 position serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. acs.org This is a powerful strategy for derivatization, as the reactivity of aryl bromides in these reactions is well-established. wikipedia.orgchemspider.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new C-C bond. nih.govyoutube.com It is widely used to synthesize biaryl compounds or to introduce alkyl, alkenyl, or alkynyl groups. For the target compound, this would involve replacing the bromine atom. Studies on similar substrates, such as 5-bromo-2-fluoroaniline (B1303259), demonstrate that these couplings proceed efficiently. acs.org

Interactive Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |

| Ligand | PPh₃, dppf, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu |

| Solvent | Toluene, Dioxane, DMF, DME/H₂O |

| Boron Reagent | Arylboronic acid, Alkylboronic ester |

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. organic-chemistry.orgyoutube.com This reaction is ideal for synthesizing substituted styrenes or cinnamates. The reaction of bromo-fluoro-aromatics with various alkenes under palladium catalysis is well-documented, showing good yields and functional group tolerance. thieme-connect.deresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an arylalkyne. youtube.comlibretexts.orgorganic-chemistry.org This method has been successfully applied to various bromoindoles and bromopyridines, indicating its applicability to this compound for the introduction of alkynyl moieties. researchgate.netnih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. chemspider.com It is a premier method for synthesizing arylamines. The reaction is tolerant of many functional groups and has been demonstrated on complex substrates, including bromopyridines, suggesting it would be a viable route for converting the bromo-substituent of the target molecule into a substituted amino group.

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles. uwindsor.ca

In this compound, there are three potential, albeit moderate to weak, directing groups:

The Fluoro Group: Fluorine is known to be a modest DMG, capable of directing lithiation to the C3 position. organic-chemistry.org

The Amino Group: The nitrogen atom in the side chain, especially if protected, can act as a DMG.

The Hydroxyl Group: The oxygen atom, after deprotonation to an alkoxide, is a powerful DMG.

Competition between these groups would determine the site of metalation. The alkoxide that would form from the hydroxyl group is generally a strong DMG. It could direct lithiation to the C6 position. However, the fluorine at C2 is also a recognized DMG and would direct lithiation to C3. The relative strengths and steric accessibility would dictate the outcome, potentially leading to a mixture of products unless one effect is dominant. baranlab.org

Multi-Component Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.govorganic-chemistry.org While there are no specific reports of MCRs that use pre-formed this compound as a substrate, its structural components are common building blocks in MCRs.

For instance, the core structure could be synthesized via an MCR. A Passerini or Ugi reaction involving 5-bromo-2-fluorobenzaldehyde, an isocyanide, and other components could assemble a related amino acid or amide scaffold in a single step. nih.govresearchgate.net Similarly, a Strecker reaction using 5-bromo-2-fluorobenzaldehyde, an amine, and a cyanide source could be envisioned to produce the corresponding α-aminonitrile, a direct precursor to the α-amino acid and the title amino alcohol. nih.gov

Stereochemical Research and Chiral Recognition Studies

Asymmetric Induction in Reactions Involving 2-amino-2-(5-bromo-2-fluorophenyl)ethanol (B2633962)

Currently, there is a notable absence of published research specifically detailing the use of this compound as a chiral auxiliary or catalyst to induce asymmetry in chemical reactions. While chiral amino alcohols are a well-established class of compounds for inducing stereoselectivity, the specific inductive properties of this particular bromo- and fluoro-substituted phenyl ethanolamine have not been documented in peer-reviewed literature. The electronic effects of the halogen substituents on the phenyl ring, combined with the steric profile of the molecule, would theoretically influence its effectiveness in asymmetric induction; however, empirical data from specific reactions are not available.

Chiral Ligand Design and Application

The design and application of chiral ligands are pivotal in asymmetric catalysis. Chiral amino alcohols are frequently employed as precursors for the synthesis of more complex chiral ligands. These ligands can then be coordinated with metal centers to create catalysts for a variety of enantioselective transformations. Despite this common strategy, a review of the scientific literature reveals no specific instances of this compound being utilized as a building block for the design and synthesis of chiral ligands for catalytic applications.

Diastereoselective Synthesis of Derivatives

The synthesis of diastereomeric derivatives from a chiral starting material is a fundamental aspect of stereochemical research. Such derivatives are crucial for determining absolute configuration, for use in further synthetic steps, and for studying the influence of multiple stereocenters on molecular properties. However, there are no specific studies available that report on the diastereoselective synthesis of derivatives of this compound. Research in this area would typically involve reacting the chiral center of the amino alcohol with other chiral reagents to form diastereomers, but such investigations have not been published.

Computational Analysis of Conformation and Chiral Discrimination

Computational chemistry provides powerful tools for understanding the conformational preferences and the mechanisms of chiral discrimination of molecules. Molecular modeling and quantum mechanical calculations could offer significant insights into the three-dimensional structure of the enantiomers of this compound and how they might interact with other chiral molecules. A search of computational chemistry databases and literature, however, indicates that no such theoretical studies have been conducted and published for this specific compound.

Development of Advanced Chiral Analytical Techniques

The separation and analysis of enantiomers are critical in many areas of chemical and pharmaceutical science. Advanced chiral analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), are often developed for specific classes of compounds. While general methods for the analysis of chiral amino alcohols are well-established, there is no literature focused on the development of advanced or specialized chiral analytical techniques specifically tailored for the resolution and analysis of the enantiomers of this compound.

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Orbitals and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (T), are fundamental to understanding the electronic characteristics of a molecule. These studies provide a detailed picture of the electron distribution, which is key to its chemical behavior.

For 2-amino-2-(5-bromo-2-fluorophenyl)ethanol (B2633962), DFT calculations would typically be used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.

In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO would likely be distributed over the aromatic system. The presence of the electronegative fluorine and bromine atoms would influence the electron density and the orbital energies.

Illustrative Data Table: Predicted Electronic Properties (Note: The following data is hypothetical and serves to illustrate the typical output of quantum chemical calculations for a molecule like this compound.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.8 D | Polarity and intermolecular interactions |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers and to map the potential energy surface, or energy landscape, that describes the energy of the molecule as a function of its geometry.

For this compound, the key rotatable bonds are the C-C bond of the ethanolamine side chain and the C-N bond. Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation. This process generates a potential energy surface, from which low-energy, stable conformers can be identified. These stable conformations are crucial as they are the most likely to be present and to interact with biological targets. Intramolecular hydrogen bonding between the hydroxyl and amino groups, as well as steric interactions involving the bulky bromine atom, would be expected to play a significant role in determining the preferred conformations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway and determine the activation energy, which governs the reaction rate.

The synthesis of this compound likely involves several steps, such as the reaction of a substituted benzaldehyde with a nucleophile. Computational studies could be employed to investigate the detailed mechanism of these synthetic steps. For example, by modeling the transition state structures, one could gain insight into the factors that control the stereoselectivity of the reaction, which is important for producing a specific enantiomer of the final product.

Ligand-Receptor Interaction Modeling (Pre-clinical Focus)

Given that many phenylethanolamine derivatives exhibit biological activity, it is plausible that this compound could interact with specific biological targets, such as G-protein coupled receptors or enzymes. Ligand-receptor interaction modeling aims to predict and analyze how a small molecule (the ligand) binds to a biological macromolecule (the receptor).

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their predicted binding affinity.

For this compound, docking studies could be performed against a range of potential protein targets to identify those with the highest predicted binding affinity. These studies would reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Following docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic picture of the binding process by accounting for the flexibility of both the ligand and the receptor. These simulations can be used to assess the stability of the binding pose predicted by docking and to calculate the binding free energy more accurately.

Illustrative Data Table: Molecular Docking Results (Note: This table is hypothetical and illustrates the kind of data generated from a molecular docking study.)

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Adrenergic Receptor Beta-2 | -8.5 | Asp113, Ser204, Phe289 |

| Monoamine Oxidase B | -7.9 | Tyr398, Tyr435, Cys172 |

| Serotonin Transporter | -8.2 | Asp98, Ile172, Phe335 |

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

A QSAR study involving this compound would require a dataset of structurally related compounds with experimentally measured biological activities against a specific target. Molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that relates these descriptors to the observed activity. Such a model could then be used to guide the design of new analogs with improved potency.

Prediction of Spectroscopic Signatures (excluding basic identification)

Computational chemistry can be used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies. By comparing the predicted spectra with experimental data, it is possible to confirm the structure of the molecule and to assign the observed spectral features to specific atoms or functional groups. For example, the predicted ¹H and ¹³C NMR chemical shifts can help in assigning the peaks in the experimental NMR spectra to the corresponding protons and carbons in the molecule. Similarly, the calculated IR spectrum can aid in the assignment of the vibrational bands observed in the experimental IR spectrum.

Role in Medicinal Chemistry and Pre Clinical Drug Discovery

Scaffold Optimization and Lead Compound Development

The process of drug discovery often begins with a "hit," a molecule that shows desired activity in a screening assay. nih.gov This initial hit molecule, which could be structurally related to 2-amino-2-(5-bromo-2-fluorophenyl)ethanol (B2633962), typically has a potency in the range of 100 nM to 5 µM. nih.gov The subsequent "hit-to-lead" phase aims to refine this initial hit into a more potent and selective "lead" compound with suitable pharmacokinetic properties for in vivo testing. nih.gov

A common strategy in this phase is scaffold hopping, where the core structure of a known active compound is replaced with a different, but functionally similar, scaffold to generate novel chemical entities with potentially improved properties. nih.gov The this compound framework can serve as such a scaffold. For instance, in the development of inhibitors for methicillin-resistant Staphylococcus aureus (MRSA) biofilms, researchers have explored aryl 2-aminopyrimidine (B69317) analogs, demonstrating the utility of amino-aryl scaffolds in generating potent anti-biofilm agents. nih.gov

The development of a lead compound is a crucial step in early drug discovery, aiming to identify a candidate that can progress into pre-clinical and eventually clinical development. nih.govnih.gov This process involves extensive chemical modification of the initial scaffold to enhance its affinity and selectivity for the biological target while optimizing its drug-like properties, such as solubility and metabolic stability. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives (in vitro/pre-clinical in vivo)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies would involve systematically modifying different parts of the molecule and assessing the impact on its activity.

A pharmacophore is an abstract representation of the molecular features that are necessary for a drug to bind to its target receptor. These features include hydrogen bond donors and acceptors, charged groups, and hydrophobic regions. In the context of cannabinoid type 2 (CB2) receptor ligands, for example, a lipophilic subunit is often a key pharmacophoric element. nih.gov

For a molecule like this compound, the amino group can act as a hydrogen bond donor, while the phenyl ring provides a hydrophobic region. The fluorine and bromine atoms can also participate in halogen bonding or other non-covalent interactions. By synthesizing and testing a library of derivatives, researchers can build a pharmacophore model that guides the design of more potent and selective compounds.

Studies on related compounds have shown that even minor changes, such as the position of a fluorine atom on a phenyl ring, can have a moderate influence on ligand binding to a receptor. nih.gov For instance, in the development of dual endothelin receptor antagonists, the introduction of different substituents on a pyrimidine (B1678525) ring, such as bromo, methoxy, or trifluoromethyl groups, was found to modulate the compound's affinity for the ETB receptor. acs.org

The following hypothetical data table illustrates how SAR could be explored for derivatives of this compound, targeting a hypothetical kinase.

Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives as Kinase Inhibitors

| Compound | R1 (at amino group) | R2 (at hydroxyl group) | IC50 (nM) |

|---|---|---|---|

| Parent | H | H | 1200 |

| Derivative 1 | Methyl | H | 850 |

| Derivative 2 | Ethyl | H | 600 |

| Derivative 3 | H | Methyl | 1500 |

| Derivative 4 | Ethyl | Acetyl | 450 |

Mechanistic Studies of Biological Activity at the Molecular Level (in vitro/pre-clinical in vivo)

Understanding the mechanism by which a compound exerts its biological effect is crucial for its development as a drug. This involves detailed studies at the molecular level to identify the specific target and characterize the interaction.

Once a biological target is identified, the binding affinity of the compound and its derivatives is determined. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). High affinity is generally desirable, but selectivity for the target receptor over other related receptors is equally important to minimize off-target effects.

For example, in the development of fluorinated cannabinoid type 2 (CB2) receptor ligands, researchers identified a derivative with subnanomolar binding affinity (Ki = 0.29 nM) and excellent selectivity against the CB1 receptor subtype. nih.gov A similar approach could be applied to derivatives of this compound.

The following table provides a hypothetical example of receptor binding data for a derivative of our compound of interest.

Table 2: Hypothetical Receptor Binding Profile of a this compound Derivative

| Receptor | Ki (nM) |

|---|---|

| Target Receptor A | 5.2 |

| Related Receptor B | 380 |

| Related Receptor C | >1000 |

If the target of a compound is an enzyme, studies are conducted to determine the kinetics and mechanism of inhibition. This can reveal whether the compound is a competitive, non-competitive, or uncompetitive inhibitor, providing further insight into its mechanism of action.

For instance, a series of 2-(4-bromobenzyl) tethered thieno[2,3-d]pyrimidines were identified as dual inhibitors of topoisomerase-I and II, key enzymes in DNA replication and transcription. rsc.org Mechanistic studies for derivatives of this compound would similarly aim to elucidate their mode of action at the enzymatic level, which is a critical step in validating their therapeutic potential.

Cellular Pathway Modulation in Model Systems

While specific data on the direct cellular pathway modulation by this compound is limited in publicly available research, its structural motifs are present in compounds known to interact with key signaling pathways. For instance, derivatives of similar phenyl-ethanolamine scaffolds have been investigated for their effects on pathways implicated in cancer and neurological disorders.

Research on analogous compounds suggests that the 2-amino-2-phenylethanol (B122105) backbone can be a crucial element for binding to specific biological targets. The nature and position of the substituents on the phenyl ring, in this case, a bromo and a fluoro group, are critical in determining the specificity and strength of these interactions. These modifications can influence how a molecule fits into the binding pocket of a target protein, thereby modulating its activity and downstream signaling events.

Future preclinical studies involving this compound would likely involve a battery of in vitro assays to determine its effects on various cellular pathways. These could include, but are not limited to, kinase inhibition assays, reporter gene assays to measure transcription factor activity, and cell viability assays in various cell lines.

Prodrug Design Strategies Based on this compound

The primary amino and hydroxyl groups of this compound make it an ideal candidate for prodrug design. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. This approach is often employed to overcome challenges such as poor solubility, low bioavailability, and off-target toxicity. mdpi.comresearchgate.net

The development of prodrugs using amino acids as carrier moieties has shown promise in improving drug delivery and reducing toxicity. mdpi.com The amino group of this compound can be acylated with amino acids or peptides, creating amide-based prodrugs. These prodrugs can then be designed to be selectively cleaved by enzymes that are overexpressed in target tissues, such as tumors, leading to a localized release of the active drug.

Similarly, the hydroxyl group can be esterified to create ester-based prodrugs. These esters can enhance the lipophilicity of the parent compound, potentially improving its absorption across biological membranes. The choice of the ester promoiety can be tailored to control the rate of hydrolysis and, consequently, the release profile of the active drug.

Table 1: Potential Prodrug Strategies for this compound

| Functional Group | Prodrug Linkage | Potential Advantage |

| Amino Group | Amide (with amino acids/peptides) | Targeted delivery, improved solubility |

| Hydroxyl Group | Ester | Enhanced lipophilicity, controlled release |

The design and synthesis of such prodrugs would be followed by rigorous preclinical evaluation, including stability studies in plasma and simulated gastric and intestinal fluids, as well as in vivo pharmacokinetic and efficacy studies in animal models.

Advanced Analytical Methodologies for Research Characterization Excluding Basic Identification

High-Resolution Mass Spectrometry for Metabolite Identification (pre-clinical)

High-Resolution Mass Spectrometry (HRMS) is a critical tool in pre-clinical research for identifying metabolites of a parent compound. This technique provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown molecules.

In a typical pre-clinical study, after administration of the compound to an animal model, plasma or tissue samples are collected. The metabolites are then extracted and analyzed. For instance, in studies of other bromo-substituted compounds like 5-(2-bromo-E-ethenyl)-2'-deoxyuridine, a prominent plasma metabolite was successfully isolated using solvent extraction and high-performance liquid chromatography. nih.gov Subsequent identification was achieved through mass spectrometry, which confirmed the structure of the metabolite as 5-(2-bromo-E-ethenyl)uracil. nih.gov

For 2-amino-2-(5-bromo-2-fluorophenyl)ethanol (B2633962), a similar workflow would be employed. HRMS would be used to detect potential metabolic products, such as those resulting from oxidation, glucuronidation, or other phase I and phase II metabolic transformations. The high mass accuracy of techniques like Orbitrap or FT-ICR mass spectrometry would allow researchers to propose chemical formulas for the observed metabolites, which can then be confirmed through tandem mass spectrometry (MS/MS) fragmentation studies and comparison with synthesized standards.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D-NMR, Solid-State NMR) for Structural Elucidation

While one-dimensional (1D) NMR (¹H and ¹³C) is standard for basic structural confirmation, advanced NMR techniques are indispensable for unambiguous structural elucidation, especially for complex molecules.

Two-Dimensional NMR (2D-NMR) experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to map the connectivity of atoms within the this compound molecule.

COSY would reveal proton-proton (¹H-¹H) couplings, confirming the structure of the ethanol (B145695) side chain and the relationships between adjacent protons on the phenyl ring.

HSQC would correlate each proton to its directly attached carbon atom.

HMBC would show longer-range correlations between protons and carbons (2-3 bonds), which is crucial for confirming the placement of the substituents (bromo and fluoro groups) on the aromatic ring and linking the phenyl ring to the aminoethanol side chain.

Solid-State NMR (ssNMR) could be employed to study the compound in its solid, crystalline form. This technique provides information about the molecular structure and dynamics in the solid state, which can differ from the solution state. It is particularly valuable for analyzing crystal packing and intermolecular interactions, complementing data obtained from X-ray crystallography.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry and how molecules are arranged within a crystal lattice.

For a chiral compound like this compound, growing a suitable single crystal would allow for its analysis by X-ray diffraction. This analysis would unequivocally establish the (R) or (S) configuration at the stereogenic carbon (the carbon atom bonded to the hydroxyl, amino, and phenyl groups).

The analysis also provides precise data on bond lengths, bond angles, and torsion angles. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. For example, in the crystal structure of a related amino alcohol, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, an intermolecular hydrogen bond between the hydroxyl group's oxygen and the nitrogen atom of a neighboring molecule's pyridine (B92270) ring is a key feature of its crystal structure. benthamopen.com

The table below shows crystallographic data for an analogous compound, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, illustrating the type of information obtained from such an analysis. benthamopen.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.3664(15) |

| b (Å) | 8.343(2) |

| c (Å) | 25.056(6) |

| **β (°) ** | 93.837(15) |

| Z (Molecules/Unit Cell) | 4 |

This data is for the analogous compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol and is presented for illustrative purposes. benthamopen.com

Circular Dichroism Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze chiral molecules. It measures the differential absorption of left and right-circularly polarized light. Since enantiomers have mirror-image structures, they produce equal and opposite CD spectra.

This technique would be used to confirm the enantiopurity of a sample of this compound. The experimental CD spectrum of a synthesized batch could be compared to the computed CD spectrum for a specific enantiomer (e.g., the (S)-configuration). A strong correlation between the experimental and computed spectra would confirm the absolute configuration of the synthesized compound. This method is particularly useful when X-ray quality crystals cannot be obtained.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining both the chemical purity and the enantiomeric composition of the compound.

To assess enantiomeric excess (e.e.), which is a measure of the purity of a chiral substance, chiral HPLC is the method of choice. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. Common CSPs include those based on cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate).

The result is a chromatogram with two distinct peaks, one for each enantiomer. The enantiomeric excess is calculated from the relative areas of these two peaks. For example, if the (R)-enantiomer has a peak area of 99% and the (S)-enantiomer has a peak area of 1%, the e.e. would be 98%.

The following table illustrates how data from a chiral HPLC analysis for determining enantiomeric excess might be presented.

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-enantiomer | 12.5 | 99.0 |

| (S)-enantiomer | 15.2 | 1.0 |

| Enantiomeric Excess (e.e.) | 98.0% |

This table presents hypothetical data for illustrative purposes.

Future Directions and Unaddressed Research Questions

Exploration of Novel Biocatalytic Pathways for Synthesis

The chemical synthesis of chiral amino alcohols often involves multiple steps, harsh reagents, and the challenge of achieving high enantioselectivity. Biocatalysis, utilizing enzymes for chemical transformations, presents a greener and more efficient alternative. nih.gov Future research should focus on developing novel biocatalytic pathways for the asymmetric synthesis of 2-amino-2-(5-bromo-2-fluorophenyl)ethanol (B2633962).

Key enzymatic classes to explore include:

Ketoreductases (KREDs): These enzymes are highly effective in the asymmetric reduction of prochiral ketones to form chiral alcohols. nih.govthermofisher.com A potential pathway would involve the enzymatic reduction of a corresponding α-amino ketone precursor. Engineered KREDs have demonstrated high enantioselectivity (often >99% e.e.) for a variety of substrates, including aromatic ketones. nih.govnih.gov

Transaminases (TAs): Transaminases can catalyze the asymmetric amination of a ketone to produce a chiral amine. acs.orgcaymanchem.com An ω-transaminase could be employed to convert a corresponding β-hydroxy ketone into the target amino alcohol. The development of robust transaminases that accept bulky, halogenated substrates is an active area of research. nih.govcaymanchem.comnih.gov

The exploration of these biocatalytic routes could be guided by the successful synthesis of structurally similar compounds, such as other chiral aromatic alcohols and fluorinated phenylalanine derivatives, which have been achieved using engineered enzymes. mdpi.comwikipedia.org

Table 1: Potential Enzymes for Biocatalytic Synthesis

| Enzyme Class | Precursor Substrate | Key Advantage |

| Ketoreductase (KRED) | 2-amino-1-(5-bromo-2-fluorophenyl)ethan-1-one | High enantioselectivity for alcohol formation |

| ω-Transaminase (ω-TA) | 1-(5-bromo-2-fluorophenyl)-2-hydroxyethan-1-one | Direct asymmetric amination |

This biocatalytic approach not only promises higher efficiency and stereoselectivity but also aligns with the principles of green chemistry by reducing waste and avoiding harsh reaction conditions. nih.gov

Integration into Complex Polyketide or Peptide Mimetic Scaffolds

Peptidomimetics and polyketide mimetics are classes of molecules designed to mimic the structure and function of natural peptides and polyketides, respectively. They are of significant interest in drug discovery due to their potential for improved stability and bioavailability. The unique structure of this compound makes it an attractive building block, or "synthon," for incorporation into these complex scaffolds.

Future research could investigate the integration of this amino alcohol to create novel molecular architectures. For instance, it could be used to introduce conformational constraints or to act as a hinge region in a larger molecule. The bromo- and fluoro-substituents on the phenyl ring offer sites for further chemical modification and can influence the molecule's electronic properties and binding interactions with biological targets. While direct research on this specific compound is lacking, the principles of using amino acid derivatives in peptide-based drug delivery systems are well-established. nih.gov

Development of Targeted Delivery Systems for Derivatives (pre-clinical conceptualization)

Derivatives of this compound could possess therapeutic activity, and the development of targeted delivery systems would be crucial for maximizing their efficacy and minimizing potential side effects. This is a conceptual pre-clinical stage of research.

Potential delivery strategies to explore include:

Hydrogel-based Systems: Biocompatible hydrogels, made from natural polymers like chitosan (B1678972) or synthetic ones like polyethylene (B3416737) glycol (PEG), could encapsulate derivatives of the compound for sustained and localized release. mdpi.com The amino and hydroxyl groups of the molecule could potentially be used for covalent attachment to the hydrogel matrix.

Dendrimer Conjugation: Polyamidoamine (PAMAM) dendrimers are highly branched polymers with a well-defined structure and a high density of surface functional groups. acs.org Derivatives of the compound could be conjugated to the surface of dendrimers, creating a nanocarrier system that may improve solubility and facilitate targeted delivery.

Liposomal Formulation: Encapsulating a drug within liposomes is a common strategy to improve its pharmacokinetic profile. The lipophilicity imparted by the bromofluorophenyl group might make derivatives of this compound suitable for formulation into lipid-based delivery systems.

These conceptual approaches are based on established drug delivery technologies and could be adapted for novel derivatives of this compound. nih.govmdpi.com

Advanced Materials Science Applications (e.g., smart polymers, sensors)

The functional groups within this compound suggest its potential utility in materials science, particularly in the development of "smart" materials that respond to external stimuli.

Smart Polymers: The amino group can be protonated or deprotonated depending on the pH, which could be exploited to create pH-responsive polymers. If a polymer chain were to incorporate this molecule, changes in pH could alter the polymer's conformation or solubility.

Chemical Sensors: The fluorophenyl group is of particular interest for sensor applications. Fluorescent probes are widely used in biological imaging and chemical sensing. wikipedia.org While the native fluorescence of this compound may be limited, its structure could be modified to create a fluorophore whose emission properties change upon binding to a specific analyte. The amino group could act as a recognition site, and the bromofluorophenyl moiety could be part of the signaling unit.

Further research would be needed to synthesize polymers and sensor molecules incorporating this compound and to characterize their responsive properties.

In-depth Mechanistic Understanding of Underexplored Biological Interactions (pre-clinical)

Phenylethanolamines are a well-known class of compounds with a wide range of biological activities, often interacting with adrenergic and other neurotransmitter receptors. nih.govwikipedia.orgresearchgate.net The specific substitution pattern of this compound suggests that it and its derivatives could have unique pharmacological profiles that are currently underexplored.

Future pre-clinical research should aim to:

Screen for Receptor Binding: A comprehensive screening of its derivatives against a panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes would be a critical first step. For example, some halogenated phenyl derivatives have been shown to interact with the GABAA receptor. acs.org

Elucidate Mechanisms of Action: For any identified biological activity, detailed mechanistic studies would be necessary. This could involve molecular docking studies to predict binding modes, followed by site-directed mutagenesis of the target receptor to validate these predictions. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic modification of the compound's structure (e.g., altering the substituents on the phenyl ring, modifying the amino group) would help to establish a clear SAR, guiding the design of more potent and selective analogs.

This line of inquiry could reveal novel therapeutic applications for this class of compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-amino-2-(5-bromo-2-fluorophenyl)ethanol, and how can reaction parameters be optimized?

- Methodological Answer :

- Route Selection : Start with 5-bromo-2-fluorobenzaldehyde as a precursor. Employ a Henry reaction (nitroaldol reaction) with nitroethane to form the β-nitro alcohol intermediate, followed by reduction (e.g., catalytic hydrogenation with Pd/C or LiAlH4) to yield the target amine. Alternative routes may involve reductive amination of ketone intermediates .

- Optimization : Use Design of Experiments (DOE) to vary temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading. Monitor yield via HPLC or LC-MS. For bromo-fluorophenyl derivatives, elevated temperatures (~80°C) in polar aprotic solvents often improve reaction efficiency .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Analyze splitting patterns for the ethanol moiety (δ 3.5–4.0 ppm for CH2OH and δ 1.5–2.5 ppm for NH2). The 5-bromo-2-fluorophenyl group shows distinct aromatic signals split by para-bromo and ortho-fluoro substituents .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should display [M+H]+ peaks matching the molecular weight (C8H10BrFNO = 258.08 g/mol). High-resolution MS (HRMS) confirms the empirical formula .

- HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95% by area under the curve).

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., the bromine-adjacent carbon) prone to nucleophilic attack.

- Transition State Analysis : Use IRC (Intrinsic Reaction Coordinate) to model reaction pathways for substitutions at the bromine site versus fluorophenyl positions. Solvent effects (e.g., PCM model for DMSO) refine predictions .

- Validation : Compare computational results with experimental kinetic data (e.g., SNAr reactions with thiols or amines).

Q. What strategies resolve contradictions in solubility data for this compound across solvents?

- Methodological Answer :

- Systematic Solubility Testing : Use a shake-flask method in buffered (pH 7.4) and unbuffered systems. Measure solubility in DMSO, ethanol, and water via UV-Vis spectrophotometry (λmax ~270 nm for aromatic absorption).

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to correlate solvent compatibility. Polar aprotic solvents (e.g., DMF) typically dissolve bromo-fluorophenyl derivatives better than water due to hydrophobic interactions .

- Contradiction Mitigation : Replicate conflicting studies under identical conditions (temperature, ionic strength) to identify methodological variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products